molecular formula C13H17NO6S B2670869 2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid CAS No. 82609-39-0

2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid

Cat. No.: B2670869
CAS No.: 82609-39-0
M. Wt: 315.34
InChI Key: NQBRKHHSCUAJBE-UHFFFAOYSA-N
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Description

“2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid” is a compound with the molecular weight of 315.35 . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO6S . The InChI code for this compound is 1S/C13H17NO6S/c1-21(18,19)8-7-11(12(15)16)14-13(17)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These suggest that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound, including avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

4-methylsulfonyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-21(18,19)8-7-11(12(15)16)14-13(17)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBRKHHSCUAJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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